3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine
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Overview
Description
3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine is a complex organic compound that features a unique combination of pyrazole, pyrrolidine, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, which is achieved through a one-pot three-component reaction under microwave irradiation. This is followed by the synthesis of the pyrrolidine ring via a cyclization reaction. Finally, the pyridazine ring is introduced through a condensation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the microwave-assisted synthesis of the pyrazole ring and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the subsequent steps .
Chemical Reactions Analysis
Types of Reactions
3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the targets of interest .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole ring and fluorophenyl substituent but differs in the other ring structures.
4-(4-Ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: This compound also contains a fluorophenyl group but has different functional groups and ring structures.
Uniqueness
The uniqueness of 3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine lies in its combination of three distinct ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c1-14-3-8-21(25-24-14)28-10-16-12-29(13-17(16)11-28)22(30)20-9-19(26-27(20)2)15-4-6-18(23)7-5-15/h3-9,16-17H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTGCSHFTFZAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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